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Introduction

GL-V9 is a synthetic flavonoid derivative of the natural product wogonin, a compound extracted
from the traditional Chinese medicine Scutellaria baicalensis.[1][2] While wogonin itself exhibits
pharmacological potential, its development has been hampered by poor water solubility and
unfavorable pharmacokinetic characteristics.[1][2] GL-V9, chemically known as 5-hydroxy-8-
methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one, was developed to improve
upon these properties and has demonstrated significant potential as an anti-cancer agent in
numerous preclinical studies.[2][3] This document provides a comprehensive overview of the
synthesis, chemical properties, and key biological mechanisms of GL-V9.

Chemical Properties

GL-V9 is characterized by the chemical formula C24H27NOs and a molecular weight of 409.47
g/mol .[3][4] It is an AMPK activator and has been shown to protect against colitis-associated
colorectal cancer by limiting the NLRP3 inflammasome through autophagy.[5] For experimental
purposes, GL-V9 is typically dissolved in dimethyl sulfoxide (DMSO).[3][4]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b607662?utm_src=pdf-interest
https://www.benchchem.com/product/b607662?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/21/5033
https://pmc.ncbi.nlm.nih.gov/articles/PMC7663336/
https://www.mdpi.com/1420-3049/25/21/5033
https://pmc.ncbi.nlm.nih.gov/articles/PMC7663336/
https://www.benchchem.com/product/b607662?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7663336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210567/
https://www.benchchem.com/product/b607662?utm_src=pdf-body
https://www.benchchem.com/product/b607662?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11971073/
https://www.medkoo.com/products/28944
https://www.benchchem.com/product/b607662?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11971073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Chemical Formula C24H27NOs [21[31[41[5]
Molecular Weight 409.47 g/mol [3114]

Purity >99% [3][4]

CAS Number 1178583-19-1 [5]
Appearance Not specified in abstracts

Solubility Soluble in DMSO [31[4]

Short term (days to weeks) at
Storage 0-4°C; Long term (months to [5]
years) at -20°C

Synthesis

A practical and efficient five-step process for the scalable synthesis of GL-V9 has been
developed, achieving an overall yield of 29.1% and high purity (>99.5% by HPLC).[6] This
method starts from the commercially available compound chrysin and proceeds through the
following key steps:[6]

Elbs oxidation

O-alkylation

Hydrolysis

Methylation

N-alkylation

This scalable synthesis is crucial for providing sufficient quantities of GL-V9 for further research
and upcoming clinical trials.[6] In 2023, an Investigational New Drug (IND) application for GL-
V9 for the treatment of acute myeloid leukemia was submitted to the National Medical Products
Administration (NMPA).[6]
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Biological Activity and Signaling Pathways

GL-V9 has demonstrated potent anti-tumor effects across a range of cancer types, including
cutaneous squamous cell carcinoma, colorectal cancer, hepatocellular carcinoma, breast
cancer, and acute myeloid leukemia.[1][3][4][7][8] Its mechanisms of action are multifaceted
and involve the modulation of several key signaling pathways.

Inhibition of Cancer Cell Viability

GL-V9 inhibits the viability of various cancer cell lines in a dose- and time-dependent manner.
The half-maximal inhibitory concentration (IC50) values have been determined for several cell
lines.

) IC50 (24h
Cell Line Cancer Type Reference
treatment)

Cutaneous Squamous
A431 ] 17.72 + 4.23 uyM [1112]
Cell Carcinoma

HCT116 Colorectal Cancer 28.08 + 1.36 uM [3]
Sw480 Colorectal Cancer 4412 £ 1.54 uM [3]
SW620 Colorectal Cancer 36.91 +2.42 uM [3]
LS174T Colorectal Cancer 32.24 £ 1.60 uM [3]

FHC (normal colon
Normal 81.89 + 4.26 uM [3]
cells)

Key Signhaling Pathways Modulated by GL-V9

GL-V9 exerts its anti-cancer effects by targeting several critical signaling pathways involved in
cell survival, proliferation, and metabolism.

o AKT/mTOR Pathway: In cutaneous squamous cell carcinoma, GL-V9 suppresses the
AKT/mTOR pathway. This leads to the induction of both apoptosis (programmed cell death)
and autophagy (a cellular degradation process).[1] The suppression of AKT also affects the
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mitochondrial localization and promotes the degradation of hexokinase 2 (HK2), resulting in
the inhibition of glycolysis.[1]

GL-V9

AKT Apoptosis

HK2 (Mitochondrial)

Autophagy Glycolysis Inhibition

Click to download full resolution via product page

Caption: GL-V9 inhibits the AKT/mTOR pathway, leading to apoptosis, autophagy, and
glycolysis inhibition.

o PI3K/Akt and MMP-2/9 Signaling: In colorectal cancer cells, GL-V9 has been shown to
suppress invasion and migration by inhibiting the PI3K/Akt signaling pathway, which is
upstream of matrix metalloproteinases MMP-2 and MMP-9.[3]
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Caption: GL-V9 suppresses colorectal cancer cell invasion and migration by inhibiting the
PI3K/Akt pathway.

e Whnt/B-catenin Signaling: In human hepatocellular carcinoma, GL-V9 inhibits the Wnt/[3-
catenin signaling pathway.[4] This inhibition leads to a reduction in the epithelial-
mesenchymal transition (EMT) process, which is a key step in cancer metastasis.[4] The

expression of 3-catenin, N-cadherin, and Vimentin is significantly reduced in GL-V9-treated
HCC cells.[4]
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Caption: GL-V9 inhibits hepatocellular carcinoma cell invasion and metastasis by suppressing
the Wnt/3-catenin pathway.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of GL-V9's
biological activity.

Cell Viability Assay (MTT Assay)
This assay is used to assess the inhibitory effect of GL-V9 on the growth of cancer cells.
o Cell Seeding: Cancer cells are seeded in 96-well plates and cultured until adherence.

o Treatment: The cells are then treated with varying concentrations of GL-V9 (e.g., 0-160 uM)
for different durations (e.g., 12, 24, 48 hours).[3] A control group with vehicle (DMSO) is
included.[3]

o MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and incubated.
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o Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization
solution (e.g., DMSO).

» Absorbance Measurement: The absorbance is measured at a specific wavelength using a
microplate reader. The cell viability is calculated relative to the control group.

Cell Invasion Assay (Transwell Assay)

This assay measures the invasive potential of cancer cells.
o Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.[3]

o Cell Seeding: Cancer cells, pre-treated with or without GL-V9, are seeded in the upper
chamber in a serum-free medium.[4]

o Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,
such as fetal bovine serum (FBS).[4]

e Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the
membrane.

e Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are
removed. The invaded cells on the lower surface are fixed, stained, and counted under a
microscope.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling
pathways affected by GL-V9.

» Protein Extraction: Total protein is extracted from GL-V9-treated and control cells using a
lysis buffer.[4]

o Protein Quantification: The protein concentration is determined using a protein assay (e.g.,
BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).
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o Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or
nitrocellulose).

» Blocking: The membrane is blocked to prevent non-specific antibody binding.

o Antibody Incubation: The membrane is incubated with primary antibodies specific to the
target proteins (e.g., AKT, mTOR, B-catenin), followed by incubation with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

Conclusion

GL-V9 is a promising synthetic flavonoid with well-defined chemical properties and a scalable
synthesis route. Its potent anti-cancer activity, demonstrated across a variety of cancer models,
is attributed to its ability to modulate multiple key signaling pathways involved in cell growth,
survival, and metastasis. The detailed understanding of its synthesis and mechanisms of action
provides a solid foundation for its continued development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.medkoo.com/products/28944
https://pubs.acs.org/doi/full/10.1021/acs.oprd.4c00082
https://pubmed.ncbi.nlm.nih.gov/33617857/
https://pubmed.ncbi.nlm.nih.gov/33617857/
https://ashpublications.org/blood/article/142/Supplement%201/7137/505110/A-Novel-Natural-Derivative-GL-V9-Inducing-Mitotic
https://www.benchchem.com/product/b607662#gl-v9-synthesis-and-chemical-properties
https://www.benchchem.com/product/b607662#gl-v9-synthesis-and-chemical-properties
https://www.benchchem.com/product/b607662#gl-v9-synthesis-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607662?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

